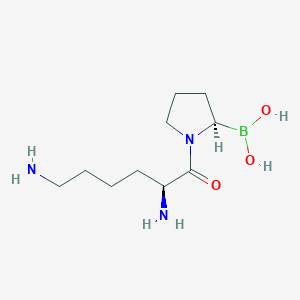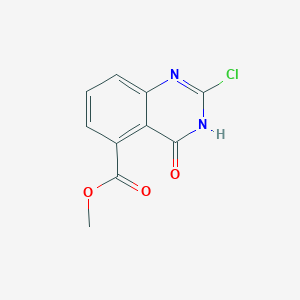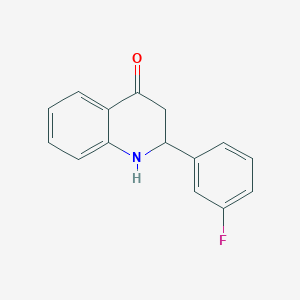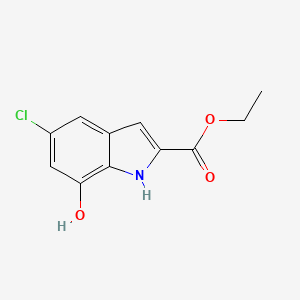
(R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Esterification: The carboxylic acid group is esterified with methanol to form the methyl ester.
Substitution: The tert-butoxy group is introduced via a substitution reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry.
Medicine
In medicinal chemistry, ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is explored for its potential as a precursor to pharmaceutical agents. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and chiral center. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
942189-33-5 |
|---|---|
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
methyl (3R)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-10(14)8-13-6-5-9(7-13)11(15)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Clave InChI |
YDTIMWHPCCPOCJ-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CN1CC[C@H](C1)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)CN1CCC(C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)







![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871477.png)


![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)


